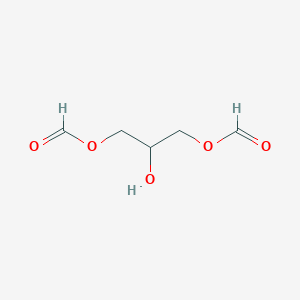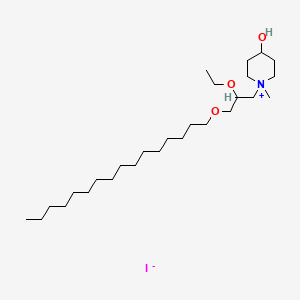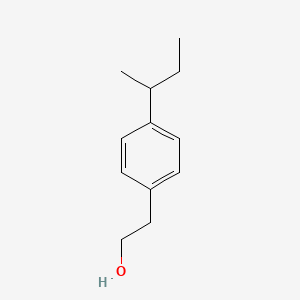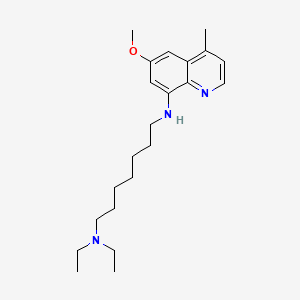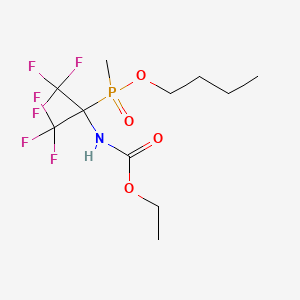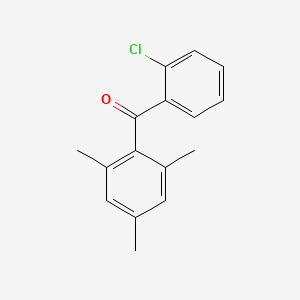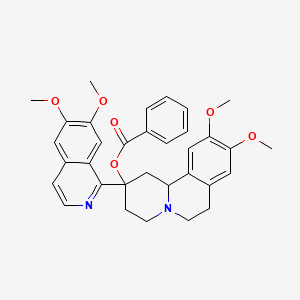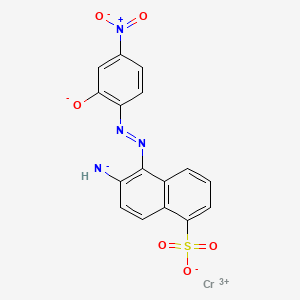![molecular formula C17H24O2 B12793373 2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane;2-methoxyphenol CAS No. 70955-70-3](/img/structure/B12793373.png)
2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane;2-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane, also known as camphene, is a bicyclic monoterpene with the molecular formula C10H16. It is a naturally occurring compound found in various essential oils and is known for its characteristic odor. 2-Methoxyphenol, also known as guaiacol, is an aromatic organic compound with the molecular formula C7H8O2. It is derived from guaiacum or wood creosote and is commonly used in the flavoring and fragrance industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane can be synthesized through several methods, including the isomerization of alpha-pinene and the catalytic hydrogenation of camphor. The isomerization process involves heating alpha-pinene in the presence of a catalyst, such as sulfuric acid or aluminum chloride, to produce camphene. The catalytic hydrogenation of camphor involves the reduction of camphor using hydrogen gas in the presence of a metal catalyst, such as palladium or platinum.
2-Methoxyphenol can be synthesized through the methylation of catechol using dimethyl sulfate or methyl iodide in the presence of a base, such as sodium hydroxide or potassium carbonate. Another method involves the demethylation of eugenol using hydrobromic acid or boron tribromide.
Industrial Production Methods: Industrial production of 2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane typically involves the large-scale isomerization of alpha-pinene obtained from turpentine oil. The process is carried out in reactors equipped with temperature and pressure control systems to ensure optimal yield and purity.
2-Methoxyphenol is produced industrially by the methylation of catechol using dimethyl sulfate or methyl chloride in the presence of a base. The reaction is carried out in large reactors with efficient mixing and temperature control to achieve high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and chromic acid, reducing agents like lithium aluminum hydride and sodium borohydride, and halogenating agents like chlorine and bromine.
2-Methoxyphenol undergoes reactions such as oxidation, reduction, and electrophilic substitution. Common reagents include oxidizing agents like potassium permanganate and hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like bromine and nitric acid.
Major Products Formed: Oxidation of 2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane can produce camphor and other oxygenated derivatives. Reduction reactions can yield isoborneol and borneol. Halogenation reactions can produce halogenated camphene derivatives.
Oxidation of 2-Methoxyphenol can produce guaiacol quinone and other oxygenated derivatives. Reduction reactions can yield catechol. Electrophilic substitution reactions can produce brominated or nitrated guaiacol derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane is used in scientific research for its potential applications in organic synthesis, as a chiral building block, and as a precursor for the synthesis of various pharmaceuticals and agrochemicals. It is also studied for its biological activities, including antimicrobial and anti-inflammatory properties.
2-Methoxyphenol is widely used in scientific research for its applications in organic synthesis, as a flavoring and fragrance agent, and as a precursor for the synthesis of pharmaceuticals and agrochemicals. It is also studied for its antioxidant, anti-inflammatory, and antimicrobial properties.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane involves its interaction with various molecular targets, including enzymes and receptors. It can inhibit the growth of microorganisms by disrupting their cell membranes and metabolic pathways. It also exhibits anti-inflammatory effects by modulating the activity of inflammatory mediators.
2-Methoxyphenol exerts its effects through its antioxidant properties, scavenging free radicals and reducing oxidative stress. It also modulates the activity of enzymes involved in inflammation and microbial growth, contributing to its anti-inflammatory and antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane is similar to other bicyclic monoterpenes, such as pinene and limonene, in terms of its structure and chemical properties. it is unique in its specific odor and its applications in organic synthesis and pharmaceuticals.
2-Methoxyphenol is similar to other methoxy-substituted phenols, such as vanillin and eugenol, in terms of its structure and chemical properties. it is unique in its specific flavor and fragrance profile and its applications in the flavoring and fragrance industries.
List of Similar Compounds:- Pinene
- Limonene
- Vanillin
- Eugenol
Eigenschaften
CAS-Nummer |
70955-70-3 |
|---|---|
Molekularformel |
C17H24O2 |
Molekulargewicht |
260.4 g/mol |
IUPAC-Name |
2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane;2-methoxyphenol |
InChI |
InChI=1S/C10H16.C7H8O2/c1-7-8-4-5-9(6-8)10(7,2)3;1-9-7-5-3-2-4-6(7)8/h8-9H,1,4-6H2,2-3H3;2-5,8H,1H3 |
InChI-Schlüssel |
APKSVDDENNTSHL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CCC(C2)C1=C)C.COC1=CC=CC=C1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


